

Optimizing omadacycline dosage for in vivo animal studies

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Compound of Interest

Compound Name: *Omadacycline tosylate*

Cat. No.: *B609742*

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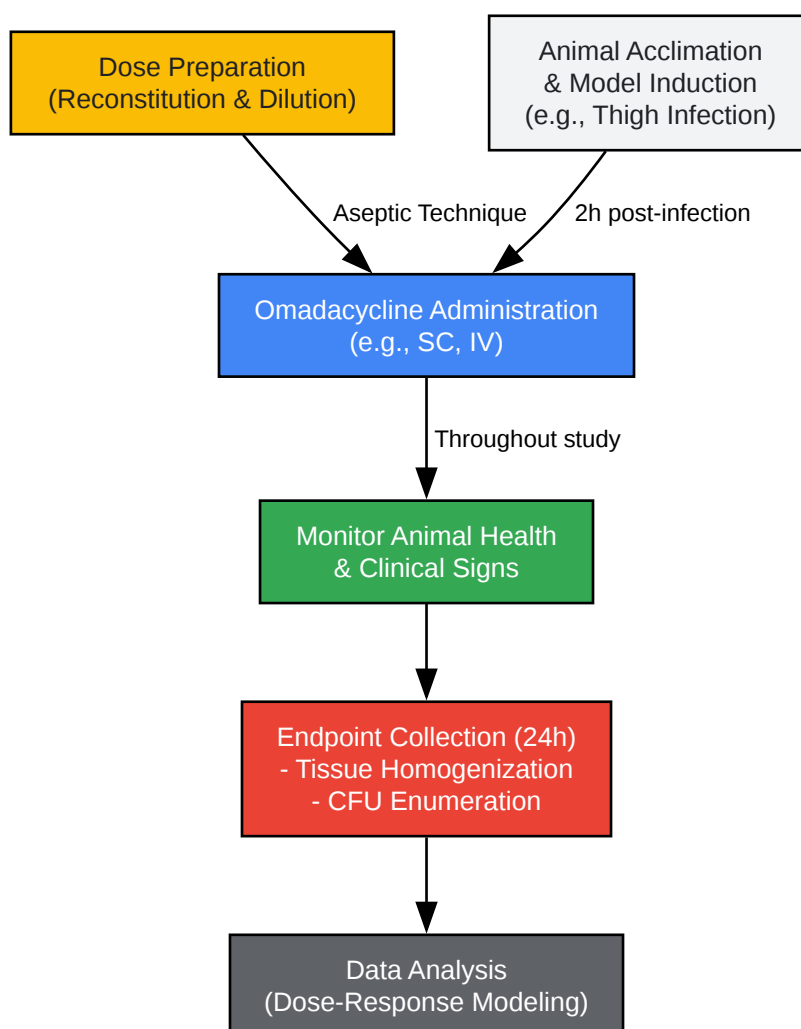
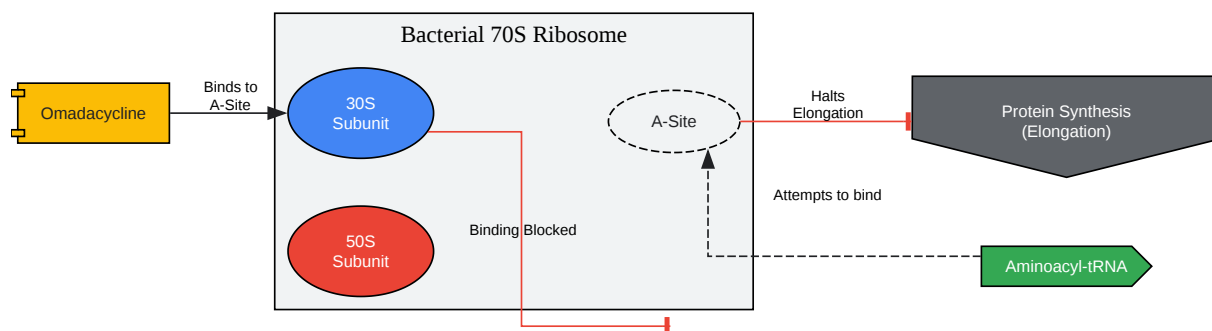
Technical Support Center: Omadacycline In Vivo Studies

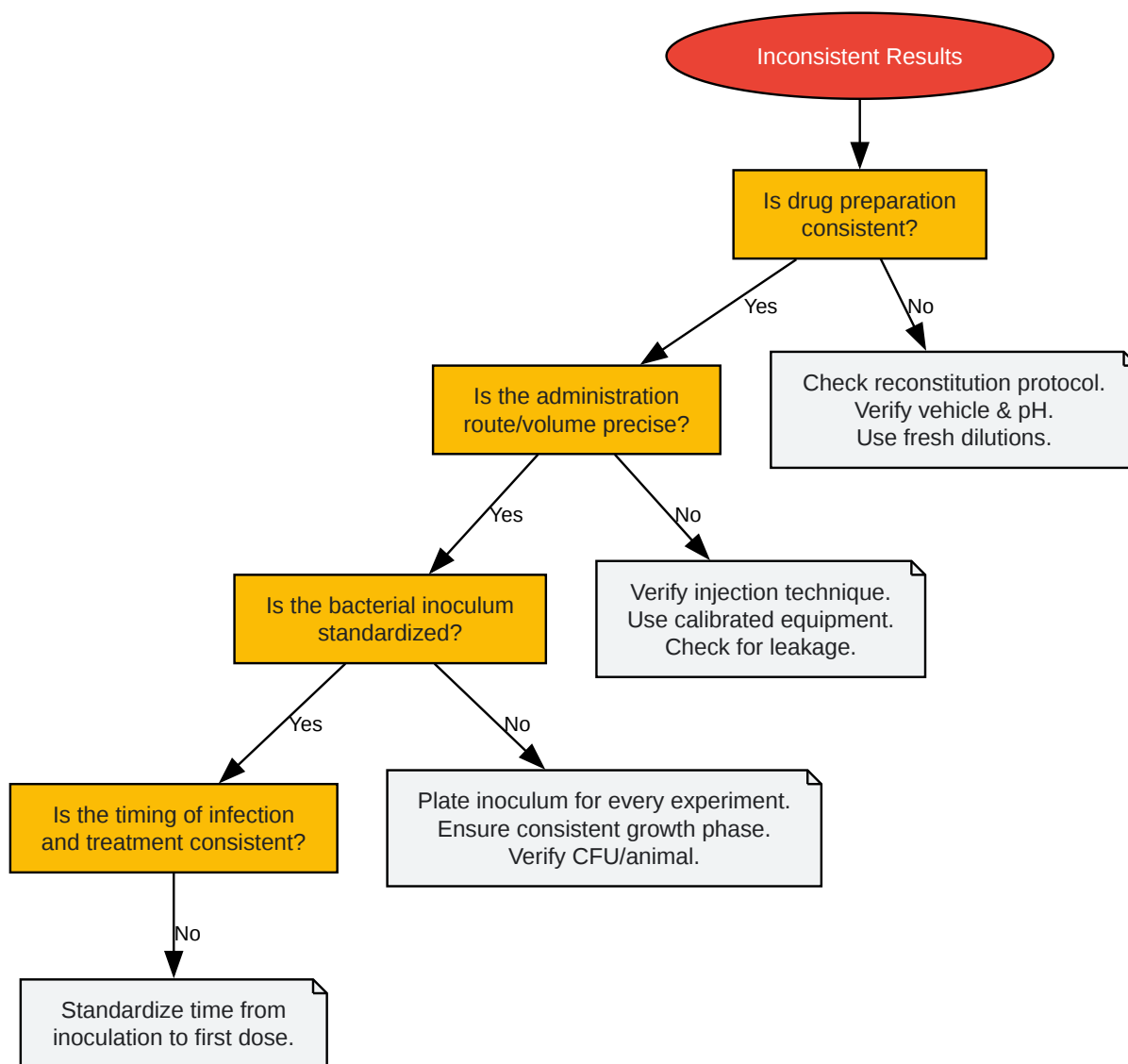
This guide provides technical support for researchers and scientists optimizing the dosage of omadacycline for in vivo animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for omadacycline?

Omadacycline is a modernized aminomethylcycline antibiotic, belonging to the tetracycline class.^{[1][2]} It functions by inhibiting bacterial protein synthesis. It binds to the 30S subunit of the bacterial ribosome, preventing the association of aminoacyl-tRNA with the ribosomal acceptor site.^{[1][3][4]} Unique modifications to its chemical structure at the C-7 and C-9 positions allow it to overcome common tetracycline resistance mechanisms, such as tetracycline-specific efflux pumps and ribosomal protection proteins.^{[1][3][5][4]} This makes it effective against a broad spectrum of bacteria, including strains resistant to other tetracyclines.^{[3][4]}





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